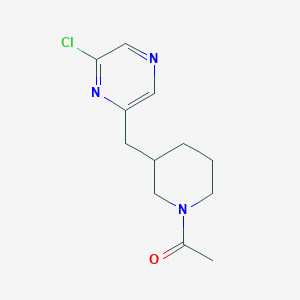

1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone

Descripción

Propiedades

IUPAC Name |

1-[3-[(6-chloropyrazin-2-yl)methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c1-9(17)16-4-2-3-10(8-16)5-11-6-14-7-12(13)15-11/h6-7,10H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDNWTSNAYXAIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)CC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Synthesis of 6-Chloropyrazine Derivative

The core pyrazine ring bearing a chlorinated substituent is typically synthesized through cyclization reactions involving suitable precursors such as 2,3-dichloropyrazine or related chlorinated heterocycles. The chlorination step often employs reagents like phosphorus pentachloride or thionyl chloride under reflux conditions.

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| 2,3-Dichloropyrazine | Thionyl chloride | Reflux | 85-90 | |

| Phosphorus pentachloride | Dichloromethane | Room temp | 78-82 |

Step 2: Formation of the Chloropyrazine Intermediate

The chlorinated pyrazine undergoes nucleophilic substitution with suitable nucleophiles, such as methylamine derivatives, to introduce the methyl linkage essential for subsequent coupling.

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Chloropyrazine-2-carboxaldehyde | Ethanol/Water mixture | 25-50°C | 70-75 |

Step 3: Coupling with Piperidine

The chloropyrazine intermediate reacts with piperidine via nucleophilic substitution, facilitated by bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethylformamide (DMF). This step forms the piperidinyl-methyl pyrazine linkage.

| Reagent | Solvent | Base | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Chloropyrazine derivative | DMF | Sodium hydride | 0-25°C | 4-6 h | 65-80 | , |

Step 4: Acylation to Introduce Ethanone Group

The final step involves acylation of the piperidine nitrogen with acetyl chloride or acetic anhydride, resulting in the ethanone functional group.

| Reagent | Solvent | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Piperidinyl-pyrazine intermediate | Dichloromethane | Triethylamine | 0-25°C | 85-90 |

Alternative Synthesis via Microwave-Assisted Methods

Recent advancements have incorporated microwave irradiation to accelerate reaction times and improve yields. For example, the coupling of chloropyrazine derivatives with piperidine in acetonitrile under microwave conditions at 120°C for 10 minutes has been reported with yields exceeding 80%.

Microwave Reaction Parameters:

| Parameter | Value | Reference |

|---|---|---|

| Power | 100 W | |

| Temperature | 120°C | |

| Time | 10 min |

This approach reduces reaction times significantly and enhances product purity.

Spectral Characterization and Purification

The synthesized compounds are characterized via IR, NMR, and mass spectrometry to confirm structural integrity. Purification typically involves column chromatography over silica gel, using solvent systems like ethyl acetate/hexanes.

Summary of Preparation Methods

Análisis De Reacciones Químicas

1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.

Substitution: The chlorinated pyrazine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Hydrolysis: Acidic or basic hydrolysis can cleave the ethanone group, yielding corresponding carboxylic acids or alcohols.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone is primarily investigated for its potential as a pharmaceutical agent. Its structural components suggest it may interact with various biological targets, making it a candidate for drug development.

Key Areas of Research:

- Anticancer Activity : Preliminary studies indicate that compounds similar to this compound may exhibit selective cytotoxicity against cancer cell lines. Research has focused on its mechanism of action in inhibiting tumor growth and promoting apoptosis in malignant cells.

- Neurological Disorders : Given the piperidine structure, there is potential for this compound to influence neurotransmitter systems. Studies are exploring its effects on conditions such as anxiety and depression, with an emphasis on receptor binding profiles.

Pharmacological Studies

Pharmacological evaluations have been conducted to determine the efficacy and safety profiles of this compound. These studies typically involve:

- In vitro assays to assess cytotoxicity and receptor interactions.

- In vivo models to evaluate therapeutic outcomes and side effects.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent. Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.

Case Study 2: Neuropharmacology

Research investigating the neuropharmacological properties of related compounds highlighted their ability to modulate serotonin receptors. A specific study involving animal models demonstrated that administration of the compound led to reduced anxiety-like behaviors in rodents, indicating promise for treating anxiety disorders.

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrazine moiety can bind to protein tyrosine phosphatases, modulating their activity and affecting cellular signaling pathways. The piperidine ring may interact with neurotransmitter receptors, influencing neuronal communication and potentially offering therapeutic benefits for neurological conditions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Analogous Pyrazine Derivatives

1-(3-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone (CAS: 1316227-06-1)

- Molecular Formula : C₁₂H₁₆ClN₃O

- Molecular Weight : 253.73 g/mol

- Key Differences: Substitution Position: The chloro group is at the 3-position of the pyrazine ring instead of the 6-position.

1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone (CAS: 1316223-57-0)

- Molecular Formula : C₁₃H₁₆ClN₂O

- Molecular Weight : 253.74 g/mol

- Key Differences :

Piperidin-1-yl Ethanone Derivatives with Diverse Substituents

1-(3-{[(2-Aminoethyl)(cyclopropyl)amino]methyl}piperidin-1-yl)ethanone

- Molecular Formula : C₁₂H₂₄N₄O

- Molecular Weight : 240.34 g/mol

- Key Differences: Substituent: A cyclopropyl-aminoethyl group replaces the chloropyrazine moiety.

1-[3-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone (CAS: 1353951-98-0)

- Molecular Formula: C₁₀H₁₉NO₃

- Molecular Weight : 201.26 g/mol

- Key Differences: Substituent: A hydroxyethoxy group replaces the chloropyrazine.

Pharmacologically Active Derivatives

Vandetanib Derivatives with Nitroimidazole Groups ()

- Example Compound: 1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(5-nitro-imidazol-1-yl)ethanone Molecular Weight: 570.17 g/mol Key Differences:

- Core Structure: Quinazoline replaces pyrazine.

- Substituents: Nitroimidazole and bromophenyl groups.

1-(piperidin-1-yl)-2-(3-((3-(trifluoromethyl)benzyl)thio)-1H-indol-1-yl)ethanone (CAS: 878053-77-1)

Structural and Functional Analysis

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Polarity |

|---|---|---|---|---|

| Target Compound (6-Cl-pyrazine) | C₁₂H₁₆ClN₃O | ~253.7* | 6-Chloropyrazine, acetyl | Moderate |

| 3-Chloropyrazine Analog (CAS 1316227-06-1) | C₁₂H₁₆ClN₃O | 253.73 | 3-Chloropyrazine, acetyl | Moderate |

| 6-Chloropyridine Analog (CAS 1316223-57-0) | C₁₃H₁₆ClN₂O | 253.74 | 6-Chloropyridine, acetyl | Lower (1 N) |

| Hydroxyethoxy Derivative (CAS 1353951-98-0) | C₁₀H₁₉NO₃ | 201.26 | Hydroxyethoxy, acetyl | High |

*Estimated based on structural similarity to CAS 1316227-06-1.

Pharmacological Potential

- Pyrazine-Based Compounds : Pyrazines are prevalent in CNS drugs and kinase inhibitors. The chloro substituent may enhance binding to hydrophobic pockets in enzymes or receptors .

- Quinazoline/Nitroimidazole Derivatives : Demonstrate antitumor activity, suggesting that the target compound could be optimized for similar applications with structural modifications .

Actividad Biológica

1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone, a compound featuring a piperidine ring and a chloropyrazine moiety, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. The compound contains a piperidine ring, known for its pharmacological versatility, and a chloropyrazine group, which may contribute to its biological properties .

1. Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer activity. For instance, piperidine derivatives have been shown to induce apoptosis in cancer cell lines. A study demonstrated that certain piperidine derivatives exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting that the introduction of the piperidine moiety can enhance anti-cancer properties .

The mechanism by which this compound exerts its biological effects may involve modulation of various signaling pathways associated with cancer progression. The piperidine ring is essential for binding interactions with target proteins, enhancing pharmacological efficacy .

Case Study 1: Antitumor Activity

A recent investigation into structurally related compounds revealed significant antitumor activity attributed to their ability to inhibit specific enzymes involved in cancer cell proliferation. The study highlighted the importance of the piperidine structure in achieving desired pharmacological effects .

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective potential of similar compounds indicated that they could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's. The incorporation of piperidine moieties was found to enhance brain penetration and bioavailability .

Data Table: Biological Activities of Piperidine Derivatives

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Anticancer | Apoptosis induction via enzyme inhibition |

| Compound B | Neuroprotective | AChE and BuChE inhibition |

| Compound C | Antimicrobial | Disruption of bacterial cell membranes |

Q & A

Basic: What are the optimal synthetic routes for 1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone?

Methodological Answer:

A two-step approach is commonly employed:

Intermediate Synthesis : React 6-chloropyrazine-2-carbaldehyde with piperidine derivatives under reductive amination conditions (e.g., NaBH(OAc)₃ in dichloromethane) to form the 3-((6-chloropyrazin-2-yl)methyl)piperidine intermediate.

Acetylation : Treat the intermediate with acetyl chloride in the presence of a base (e.g., DIPEA) in anhydrous NMP or THF at 0–5°C to prevent side reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Critical Parameters : Monitor reaction progress via TLC or LCMS. Optimize stoichiometry to avoid over-acetylation.

Basic: How to characterize the purity and structural identity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., piperidinyl methyl and acetyl peaks).

- LCMS : Verify molecular ion peak ([M+H]⁺) and purity (>95%).

- Elemental Analysis : Validate C, H, N, Cl content against theoretical values.

- XRD (if crystalline) : Compare unit cell parameters with similar piperidin-1-yl-ethanone derivatives (e.g., a = 8.92 Å, b = 10.34 Å for analogous structures) .

Advanced: How to resolve discrepancies in crystallographic data for piperidine-based acetylated derivatives?

Methodological Answer:

Discrepancies often arise from conformational flexibility or solvent inclusion:

Data Collection : Use single-crystal X-ray diffraction at low temperatures (e.g., 113 K) to minimize thermal motion .

Refinement : Apply restraints for disordered atoms using software like SHELXL. Validate with R-factor convergence (<0.05) and data-to-parameter ratios (>15:1).

Comparative Analysis : Cross-reference with databases (e.g., CCDC) for similar compounds. For example, the title compound’s piperidine ring puckering (C3-methyl orientation) may differ from 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone due to steric effects .

Advanced: What strategies mitigate side reactions during functionalization of the 6-chloropyrazine moiety?

Methodological Answer:

The 6-chloropyrazine group is prone to nucleophilic substitution:

Protection : Use Boc-protected piperidine intermediates to shield reactive sites during acetyl group introduction.

Controlled Conditions : Conduct reactions at low temperatures (−20°C) in aprotic solvents (e.g., DMF) with slow reagent addition.

Post-Reaction Analysis : Employ HPLC to detect by-products (e.g., dechlorinated derivatives). Adjust stoichiometry if residual chloride is detected via ion chromatography .

Advanced: How to analyze structure-activity relationships (SAR) for bioactivity in piperidin-1-yl-ethanone derivatives?

Methodological Answer:

Pharmacophore Modeling : Identify critical moieties (e.g., acetyl group, chloropyrazine) using software like Schrödinger’s Phase.

In Silico Docking : Screen against targets (e.g., FAD-dependent oxidoreductases) to predict binding affinity. Compare with crystallographic data for validation .

Empirical Testing : Assay antimicrobial or antitumor activity (e.g., MIC or IC50 assays) and correlate with substituent electronic profiles (Hammett σ values) .

Advanced: What computational tools are recommended for conformational analysis of the piperidine ring?

Methodological Answer:

Molecular Dynamics (MD) : Use AMBER or GROMACS to simulate ring puckering (e.g., chair vs. boat conformers) in explicit solvent models.

Quantum Mechanics (QM) : Optimize geometry at the B3LYP/6-31G* level to calculate torsional angles and energy barriers.

Visualization : Generate ORTEP diagrams (e.g., ORTEP-3) to compare experimental and computed conformers .

Basic: How to handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep under inert gas (Ar/N₂) at −20°C in amber vials to prevent photodegradation.

- Handling : Use anhydrous conditions (glovebox) for hygroscopic samples. Avoid prolonged exposure to acidic/basic environments to prevent decomposition of the acetyl group .

Advanced: What spectroscopic techniques differentiate positional isomers in chloropyrazine derivatives?

Methodological Answer:

- NOESY NMR : Detect spatial proximity between the piperidinyl methyl and pyrazine protons.

- IR Spectroscopy : Identify C=O stretching frequencies (1680–1720 cm⁻¹) influenced by substituent electronic effects.

- High-Resolution MS : Distinguish isomers via exact mass (e.g., 6-chloro vs. 2-chloro isomers differ by 0.02 Da) .

Advanced: What are the implications of fluorine substitution on bioactivity compared to chlorine?

Methodological Answer:

Fluorine’s electronegativity and smaller size may enhance metabolic stability but reduce steric bulk:

Synthetic Comparison : Replace 6-chloropyrazine with 6-fluoropyrazine using KF/Al₂O₃ under microwave irradiation.

Bioassay : Test fluorinated analogs in parallel for improved pharmacokinetics (e.g., logP reduction) .

Advanced: How to address conflicting bioactivity data in literature for similar compounds?

Methodological Answer:

Meta-Analysis : Normalize data using Z-score transformation to account for assay variability (e.g., cell line differences).

Dose-Response Validation : Replicate experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

Structural Verification : Confirm compound identity via XRD or 2D NMR to rule out misannotation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.